molecular formula C15H10F2N2O2S B2559767 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide CAS No. 868368-80-3

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2559767
CAS RN: 868368-80-3
M. Wt: 320.31
InChI Key: XJXKTHZNWOMWEU-UHFFFAOYSA-N
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Description

“N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide” is a chemical compound with the molecular formula C9H6F2N2OS and a molecular weight of 228.22 . It belongs to the class of organic compounds known as salicylic acids .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Synthesis and Biological Evaluation

A study highlighted the synthesis of novel benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenol. N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide served as a ketene source in this synthesis. These compounds showed moderate antimicrobial activities against various bacterial strains and demonstrated potential as medicines due to their antimalarial properties and low toxicity to mammalian cells (Alborz et al., 2018).

Environmental Applications

Research on phenoxyacetic and benzoic acid herbicides, including their high water solubility and persistence, led to the use of membrane bioreactor (MBR) technology for efficient breakdown. Although not directly linked to N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide, this study underscores the broader context of addressing environmental challenges posed by related chemical compounds (Ghoshdastidar & Tong, 2013).

Antimicrobial Activity

Another research effort focused on the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, starting from a compound obtained by acidic condensation of o-phenylene diamine with phenoxyacetic acid. The synthesized compounds were evaluated for antimicrobial activity, indicating the potential of such chemical structures for developing new antimicrobial agents (Salahuddin et al., 2017).

Analytical Chemistry Applications

A GC-MS method was developed for determining various flavonoids and phenolic and benzoic acids in human plasma, showcasing the analytical application of compounds related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide. This method provides a way to study bioavailability and pharmacokinetic properties of similar compounds (Zhang & Zuo, 2004).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Safety and Hazards

Compounds similar to “N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide” have been evaluated for anti-inflammatory activity and can be considered safe anti-inflammatory agents .

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2S/c16-9-6-11(17)14-12(7-9)22-15(19-14)18-13(20)8-21-10-4-2-1-3-5-10/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXKTHZNWOMWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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